
(R)-2-(tert-Butyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(tert-Butyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the tert-butyl group in the compound enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyl)piperazine dihydrochloride typically involves the reaction of ®-2-(tert-Butyl)piperazine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The tert-butyl group can be introduced into the piperazine ring through various synthetic routes, including alkylation reactions using tert-butyl halides or tert-butyl alcohols in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of ®-2-(tert-Butyl)piperazine dihydrochloride often involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(tert-Butyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(tert-Butyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ®-2-(tert-Butyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, leading to its observed biological activities. The tert-butyl group enhances the compound’s stability and reactivity, allowing it to effectively bind to its targets and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(tert-Butyl)piperazine
- (S)-2-(tert-Butyl)piperazine
- N-tert-Butylpiperazine
Uniqueness
®-2-(tert-Butyl)piperazine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which enhances its solubility and stability. The tert-butyl group also provides steric hindrance, making the compound more resistant to certain chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
(2R)-2-tert-butylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H/t7-;;/m0../s1 |
InChI-Schlüssel |
FKVAHPAJPGKVHW-KLXURFKVSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CNCCN1.Cl.Cl |
Kanonische SMILES |
CC(C)(C)C1CNCCN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


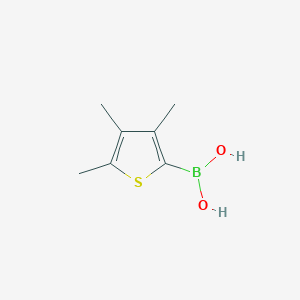


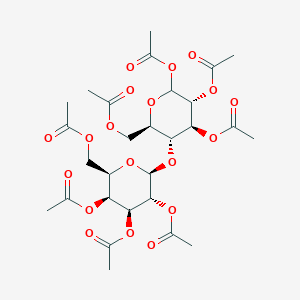
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
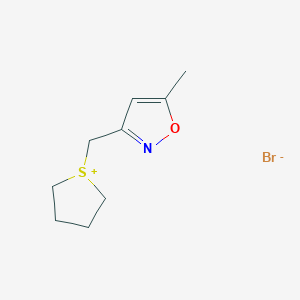
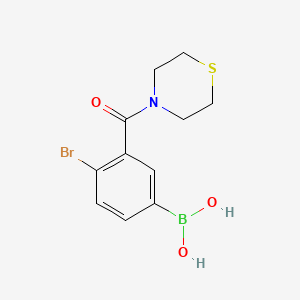
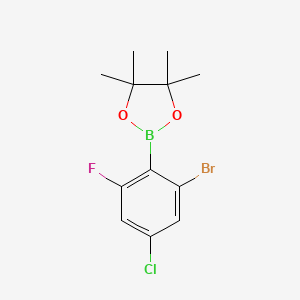


![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
